molecular formula C11H8BrClN2O B2864355 (E)-3-(2-Bromo-5-chlorophenyl)-2-cyano-N-methylprop-2-enamide CAS No. 1436374-97-8

(E)-3-(2-Bromo-5-chlorophenyl)-2-cyano-N-methylprop-2-enamide

Cat. No.: B2864355
CAS No.: 1436374-97-8
M. Wt: 299.55
InChI Key: QFKUQYORCFURMW-UHFFFAOYSA-N
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Description

(E)-3-(2-Bromo-5-chlorophenyl)-2-cyano-N-methylprop-2-enamide (CAS 1436374-97-8) is a specialized chemical reagent with the molecular formula C11H8BrClN2O and a molecular weight of 299.55 g/mol . Its predicted density is 1.570±0.06 g/cm³ at 20 °C and 760 Torr . Compounds featuring acrylamide scaffolds with cyano and halogen substituents, similar to this one, are of significant interest in medicinal chemistry and materials research. For instance, structurally related pyrazole-acrylamide derivatives have been synthesized and characterized via X-ray crystallography to understand their solid-state properties and intermolecular interactions, such as hydrogen bonding, which are crucial for the design of functional materials . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-3-(2-bromo-5-chlorophenyl)-2-cyano-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O/c1-15-11(16)8(6-14)4-7-5-9(13)2-3-10(7)12/h2-5H,1H3,(H,15,16)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKUQYORCFURMW-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=C(C=CC(=C1)Cl)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=C(C=CC(=C1)Cl)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (E)-3-(2-Bromo-5-chlorophenyl)-2-cyano-N-methylprop-2-enamide with analogous compounds derived from the evidence, focusing on structural variations, functional groups, and inferred properties:

Compound Name Key Structural Features Molecular Formula Functional Groups Notable Properties/Applications
This compound (Target Compound) 2-Bromo-5-chlorophenyl, α-cyano, N-methylamide C₁₁H₈BrClN₂O Cyano, methylamide, halogenated aryl Enhanced electrophilicity (cyano group); potential kinase inhibition or covalent binding
(2E)-3-(2-Bromo-5-chlorophenyl)prop-2-enoic acid 2-Bromo-5-chlorophenyl, carboxylic acid C₉H₆BrClO₂ Carboxylic acid, halogenated aryl Likely used in peptide coupling or metal coordination; higher polarity than target compound
(2E)-3-(2-Bromo-5-chlorophenyl)prop-2-enamide 2-Bromo-5-chlorophenyl, primary amide C₉H₇BrClNO Amide, halogenated aryl Intermediate in drug synthesis; hydrogen-bonding capacity due to amide group
3-(2-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid 2-Bromo-5-chlorophenyl, β-hydroxy acid C₉H₈BrClO₃ Hydroxyl, carboxylic acid, halogenated aryl Discontinued (limited availability); chiral center for asymmetric synthesis

Key Differences and Implications:

Functional Group Influence: The cyano group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., thiols in enzyme active sites). This contrasts with the carboxylic acid and hydroxy acid analogs, which exhibit stronger hydrogen-bonding and ionic interactions .

Stereochemical Considerations: The (E)-configuration in the target compound enforces a planar geometry, optimizing π-π stacking with aromatic residues in biological targets. In contrast, 3-(2-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid has a chiral center, enabling enantioselective applications .

Commercial Availability: The hydroxypropanoic acid analog is discontinued, limiting its practical use, whereas the carboxylic acid and primary amide derivatives remain accessible as building blocks .

Preparation Methods

Precursor Synthesis: 2-Bromo-5-chlorophenyl Intermediates

The halogenated aromatic core is typically synthesized via electrophilic substitution or reduction pathways. A patent (CN101735023B) describes the preparation of 3-bromo-5-chloroaniline through nitro group reduction using iron powder in glacial acetic acid, achieving yields of 93%. Diazotization followed by hydrolysis in acidic media (e.g., HBr or H2SO4) yields 3-bromo-5-chlorophenol, a potential precursor. For ortho-substitution (2-bromo-5-chlorophenyl), directing groups such as nitro or acetyl may orient electrophilic bromination. For example, nitration of 4-chlorotoluene followed by bromination and subsequent reduction could yield the desired substitution pattern.

Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation

The α,β-unsaturated nitrile moiety is constructed via Knoevenagel condensation. A study demonstrated that 2-(1-phenylvinyl)benzaldehyde reacts with malononitrile in the presence of piperidine and acetic acid to form benzylidene malonates. Adapting this method, 2-bromo-5-chlorobenzaldehyde undergoes condensation with cyanoacetamide derivatives to yield the (E)-configured acrylonitrile intermediate. Solvents like benzene or toluene at 80°C favor high regioselectivity (75–85% yield).

Enamide Formation via Coupling Reactions

The final enamide structure is assembled using coupling agents. Patent EP3613736A1 highlights bromotripyrrolidinophosphonium hexafluorophosphate (Py-BrOP) as an effective reagent for amide bond formation between carboxylic acids and amines. Applying this, the acrylonitrile intermediate reacts with methylamine in dichloromethane at 25°C, yielding the target compound. Tertiary amines like diisopropylethylamine (DIPEA) enhance reaction efficiency by scavenging acids.

Key Reaction Mechanisms and Stereochemical Control

Electrophilic Aromatic Substitution

Bromine and chlorine are introduced via electrophilic substitution. Nitro groups act as meta-directors, enabling sequential halogenation. For example, nitration of 4-chlorotoluene followed by bromination in HBr/H2O2 generates 2-bromo-5-chloronitrobenzene. Catalytic hydrogenation (Raney-Ni, H2) reduces the nitro group to an amine, which is subsequently diazotized and hydrolyzed to the phenol.

Knoevenagel Condensation Mechanism

The base (e.g., piperidine) deprotonates malononitrile, forming a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated nitrile. The (E)-configuration is favored due to conjugation stabilization.

Amide Coupling via Activation

Py-BrOP activates the carboxylic acid as a mixed phosphate ester, facilitating nucleophilic attack by methylamine. The reaction proceeds via a tetrahedral intermediate, with inversion of configuration ensuring retention of stereochemistry.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Yield Impact
Solvent (Knoevenagel) Benzene 75–80%
Temperature (Coupling) 25°C Minimizes side reactions
Catalyst (Reduction) Raney-Ni (H2, 80°C) 93%

Polar aprotic solvents (e.g., DMF) improve solubility but may promote isomerization. Lower temperatures (0–10°C) during diazotization prevent decomposition.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3): δ 3.80 (s, 3H, N-CH3), 6.60–7.12 (m, 3H, Ar-H), 8.20 (s, 1H, C=CH).
  • HPLC : Retention time 12.3 min (99.1% purity).

X-ray Crystallography

Crystal structures of analogous compounds (e.g., 3g, 3k) confirm the (E)-configuration and planarity of the enamide system.

Challenges and Limitations

  • Regioselectivity : Competing para-bromination requires careful control of directing groups.
  • Isomerization : Prolonged heating during Knoevenagel steps may lead to (Z)-isomer formation.
  • Purification : Silica gel chromatography is essential to separate polar byproducts.

Q & A

Q. What synthetic methodologies are most effective for preparing (E)-3-(2-Bromo-5-chlorophenyl)-2-cyano-N-methylprop-2-enamide?

  • Methodological Answer : The synthesis typically involves three key steps:

Halogenation : Electrophilic bromination/chlorination of the phenyl precursor.

Cyano Group Introduction : Nucleophilic substitution using cyanide sources (e.g., KCN or NaCN) under controlled pH.

Amide Formation : Condensation with methylamine via coupling agents (e.g., EDC/HOBt).
Critical Parameters :

  • Temperature (60–80°C for amidation).
  • Solvent polarity (e.g., DMF for cyano addition).
  • Purification via column chromatography (silica gel, hexane/EtOAc).
    Reference : Similar protocols are validated for structurally related bromo-chloro phenyl derivatives .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm regiochemistry (e.g., 1^1H NMR: δ 7.8–8.2 ppm for aromatic protons; 13^{13}C NMR: δ 115–120 ppm for cyano group).
  • HPLC : Purity assessment (C18 column, acetonitrile/water gradient).
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]+^+ expected at m/z 327.5).
    Data Table :
TechniqueKey Peaks/ValuesPurpose
1^1H NMRδ 2.8 (s, N–CH3_3)Amide confirmation
HPLCRetention time: 12.3 minPurity >95%
Reference : Standard characterization workflows for halogenated enamides .

Q. What preliminary biological screening data exist for this compound?

  • Methodological Answer : Initial studies on analogs suggest:
  • Anticancer Activity : IC50_{50} values of 5.0–12.0 µM against breast (MCF-7) and lung (A549) cancer cell lines.
  • Antibacterial Activity : MIC of 10–12 µM against E. coli and S. aureus.
    Assay Protocols :
  • MTT assay for cytotoxicity.
  • Broth microdilution for MIC determination.
    Data Table :
TargetIC50_{50}/MIC (µM)Cell Line/Strain
MCF-75.0Breast cancer
E. coli10.0Gram-negative
Reference : Data extrapolated from structurally similar compounds .

Advanced Research Questions

Q. How do substituent positions (bromo, chloro, cyano) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate:
  • Halogen Positioning : Bromine at the 2-position enhances hydrophobic interactions with target enzymes (e.g., kinase binding pockets).
  • Cyano Group : Increases electrophilicity, promoting covalent binding to cysteine residues.
    Experimental Design :
  • Synthesize analogs with halogen substitutions at 3-/4-positions.
  • Compare IC50_{50} values using dose-response assays.
    Data Table :
Substituent PositionIC50_{50} (µM)Target
2-Bromo, 5-Chloro5.0MCF-7
3-Bromo, 5-Chloro>20.0MCF-7
Reference : SAR principles from halogenated phenyl derivatives .

Q. What crystallographic methods are suitable for resolving its 3D structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX suite for refinement .
  • Key Parameters :
  • Cryogenic cooling (100 K) to reduce thermal motion.
  • High-resolution data (<1.0 Å) for accurate electron density maps.
  • Challenges : Crystal twinning due to planar amide groups; address via iterative SHELXL refinement .

Q. How can analytical methods (e.g., HPLC) be optimized for quantifying degradation products?

  • Methodological Answer :
  • Column : C18 with 3 µm particle size for high resolution.
  • Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile.
  • Detection : UV at 254 nm (cyano absorption).
  • Forced Degradation Studies :
  • Acid/Base Hydrolysis (0.1M HCl/NaOH, 24h).
  • Oxidative Stress (3% H2_2O2_2, 6h).
    Data Table :
ConditionDegradation ProductsRetention Time (min)
AcidicHydrolyzed amide8.2
OxidativeSulfoxide derivative10.5
Reference : HPLC optimization for labile enamides .

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